molecular formula C14H17N3O2 B11859180 1-Methyl-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione

1-Methyl-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11859180
M. Wt: 259.30 g/mol
InChI Key: FLLQVPLJJWNLJJ-UHFFFAOYSA-N
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Description

1-Methyl-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in drug design and development. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione typically involves the reaction of a suitable quinazoline derivative with piperidine under specific conditions. One common method includes the use of a quinazoline-2,4-dione precursor, which is reacted with piperidine in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, where nucleophiles replace specific substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

1-Methyl-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4-dione: A precursor in the synthesis of 1-Methyl-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione.

    Piperidine derivatives: Compounds with similar piperidine moieties.

    Other quinazoline derivatives: Compounds with different substituents on the quinazoline ring.

Uniqueness

This compound is unique due to its specific combination of a quinazoline core and a piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

1-methyl-3-piperidin-3-ylquinazoline-2,4-dione

InChI

InChI=1S/C14H17N3O2/c1-16-12-7-3-2-6-11(12)13(18)17(14(16)19)10-5-4-8-15-9-10/h2-3,6-7,10,15H,4-5,8-9H2,1H3

InChI Key

FLLQVPLJJWNLJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C1=O)C3CCCNC3

Origin of Product

United States

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